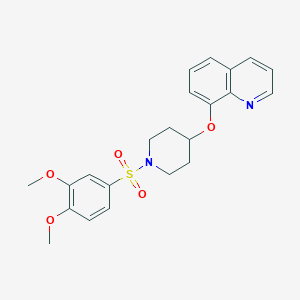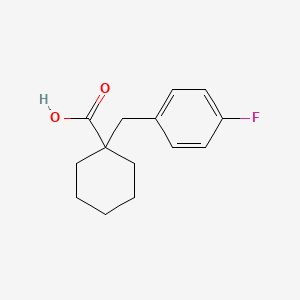![molecular formula C11H7Cl2N5O B2635002 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea CAS No. 1025306-99-3](/img/structure/B2635002.png)
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea, hereafter referred to as “the compound”, is a synthetic chemical compound with a broad range of potential applications in scientific research. Its unique combination of properties, including its stability, solubility and low toxicity, make it an ideal candidate for use in laboratory experiments. In
Scientific Research Applications
Antimycobacterial Activity
Substituted urea derivatives have been explored for their antimycobacterial properties against Mycobacterium tuberculosis. By modifying the structure of these compounds, researchers have identified several derivatives with significant inhibitory effects, suggesting potential for novel drug development against tuberculosis (Scozzafava, Mastrolorenzo, & Supuran, 2001).
Antitumor Activities
Research has also focused on synthesizing novel urea derivatives to evaluate their antitumor activities. For example, thiazolyl urea derivatives have shown promise in this area, indicating the potential for these compounds to serve as a basis for developing new anticancer agents (Ling et al., 2008).
Inhibition of Translation Initiation
Certain N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor (HRI), reducing cancer cell proliferation by affecting the process of translation initiation. This discovery opens avenues for creating targeted anti-cancer therapies with minimal toxicity (Denoyelle et al., 2012).
Antimicrobial Degradation
Electro-Fenton systems have been used to degrade antimicrobials like triclosan and triclocarban, compounds related to substituted ureas in terms of application and structure. These systems efficiently remove these contaminants from water, highlighting the environmental applications of understanding and manipulating urea derivatives (Sirés et al., 2007).
Corrosion Inhibition
Urea derivatives have also been studied for their role in corrosion inhibition. Specifically, triazinyl urea derivatives have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, showcasing their potential in industrial applications (Mistry et al., 2011).
properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N5O/c12-7-2-1-6(3-8(7)13)17-11(19)18-10(5-15)9(16)4-14/h1-3H,16H2,(H2,17,18,19)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGVOISJGXJIG-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(=C(C#N)N)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)N/C(=C(/C#N)\N)/C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2634920.png)

![6-N-[(3S,4S)-4-Aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine;dihydrochloride](/img/structure/B2634923.png)


![[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile](/img/structure/B2634928.png)

![tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2634931.png)
![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B2634934.png)
![3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine](/img/structure/B2634937.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2634941.png)
